molecular formula C31H44O10 B1247079 Caseargrewiin C

Caseargrewiin C

Cat. No. B1247079
M. Wt: 576.7 g/mol
InChI Key: FKSLEDQKNYSZPO-BQLSBOTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caseargrewiin C is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an acetate ester, a cyclic ether, a diterpenoid and an organic heterotricyclic compound.

Scientific Research Applications

DNA Protection and Cytotoxicity

Research on Casearia sylvestris, from which Caseargrewiin F is derived, highlights the dual nature of these compounds. At low concentrations, they exhibit protective effects against DNA damage, while at high concentrations, they can induce DNA damage themselves. This is significant in the context of pharmacological applications, where the dosage of such compounds must be carefully controlled to harness their protective effects without triggering cytotoxic responses (de Oliveira et al., 2009).

Anti-Inflammatory Activity

Further research into the ethanolic extract of Casearia sylvestris and its clerodane diterpenes, including compounds like Caseargrewiin F, has demonstrated anti-inflammatory activity in vivo. These findings are particularly relevant for the development of new therapeutic agents that could offer anti-inflammatory benefits without the gastric side effects often associated with conventional anti-inflammatory drugs (Pierri et al., 2017).

Cytotoxic Activity and Cancer Research

The cytotoxic properties of clerodane diterpenes from the Casearia species, including compounds similar to Caseargrewiin C, have been explored in the context of cancer research. These compounds have shown promising cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer treatment. The specificity of their cytotoxic effects, particularly in targeting cancer cells while sparing normal cells, is of significant interest (Kanokmedhakul et al., 2007).

properties

Product Name

Caseargrewiin C

Molecular Formula

C31H44O10

Molecular Weight

576.7 g/mol

IUPAC Name

[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3,9-triacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 3-methylbutanoate

InChI

InChI=1S/C31H44O10/c1-10-17(4)11-12-30(9)18(5)26(37-19(6)32)27(36)31-23(28(38-20(7)33)41-29(31)39-21(8)34)14-22(15-24(30)31)40-25(35)13-16(2)3/h10-11,14,16,18,22,24,26-29,36H,1,12-13,15H2,2-9H3/b17-11-/t18-,22+,24+,26-,27+,28+,29-,30-,31-/m1/s1

InChI Key

FKSLEDQKNYSZPO-BQLSBOTOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@]23[C@H]([C@]1(C)C/C=C(/C)\C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C

Canonical SMILES

CC1C(C(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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